molecular formula C13H17BrN2O2 B1384729 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine CAS No. 2138287-00-8

1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine

Cat. No.: B1384729
CAS No.: 2138287-00-8
M. Wt: 313.19 g/mol
InChI Key: AYOYFBOTINUFPG-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a bromonitrophenylmethyl group

Preparation Methods

The synthesis of 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-nitrobenzyl chloride and 4-methylpiperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-bromo-5-nitrobenzyl chloride is reacted with 4-methylpiperidine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides or other oxidized derivatives.

Scientific Research Applications

1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drug candidates for treating neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would depend on the specific derivative or analog being studied.

Comparison with Similar Compounds

1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine can be compared with other similar compounds such as:

    1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperidine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-[(2-Bromo-5-nitrophenyl)methyl]piperidine: Lacks the methyl group on the piperidine ring, which can influence its chemical properties and applications.

    1-[(2-Bromo-5-aminophenyl)methyl]-4-methylpiperidine:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Properties

IUPAC Name

1-[(2-bromo-5-nitrophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-10-4-6-15(7-5-10)9-11-8-12(16(17)18)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOYFBOTINUFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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